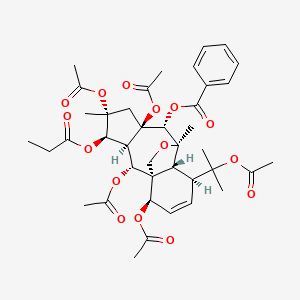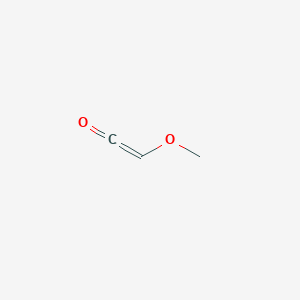
4-butyldihydrofuran-2(3H)-one
Vue d'ensemble
Description
4-butyldihydrofuran-2(3H)-one, also known as γ-butyrolactone (GBL), is a cyclic ester that has been widely used in scientific research. It is a colorless, odorless liquid that is soluble in water and organic solvents. GBL has been found to have a variety of biochemical and physiological effects, making it a valuable compound for research purposes.
Applications De Recherche Scientifique
Domino [Pd]-Catalysis in Synthesis
An efficient domino [Pd]-catalysis method has been developed for synthesizing isobenzofuran-1(3H)-ones, showcasing broad substrate scope and applicability to tertiary/secondary/primary alcohols. This method is significant in synthesizing the antiplatelet drug n-butyl phthalide and cytotoxic agonist 3a-[4'-methoxylbenzyl]-5,7-dimethoxyphthalide (Mahendar & Satyanarayana, 2016).
Molecular Tweezers and Complexation
Research on molecular tweezers with active site carboxylic acids, like butyric acid, reveals their ability to form complexes with nucleotide bases. The complexation behavior is influenced significantly by the microenvironment around the carboxylic acid group, which alters its behavior compared to simpler acids (Zimmerman, Wu, & Zeng, 1991).
Biocatalytic Synthesis of Quinoxalinones and Benzoxazin-2-ones
A biocatalytic synthesis approach using lemon juice as a solvent and catalyst has been developed for synthesizing 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones. This method offers an environmentally friendly and efficient alternative, producing smaller amounts of waste and high yields (Petronijević et al., 2017).
Synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones
An efficient sequential halolactonization-hydroxylation reaction has been developed for synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones. This method involves 4-aryl-2,3-allenoic acids and yields products whose structures have been established by X-ray single-crystal diffraction study (Ma, Wu, & Shi, 2004).
Isomerization and Intramolecular Redox Reaction in Alkynyl Ethers
Research has been conducted on the isomerization and intramolecular redox reaction of alkynyl ethers catalyzed by Rh(2)(tfa)(4). This study provides insights into the regioselective formation of 2-aryl-3-(sulfonyl)-5,6-dihydro-2H-pyran and the alternate product pathways depending on the substrate structure (Shikanai, Murase, Hata, & Urabe, 2009).
Heck Reaction Catalyzed by Palladium Nanoparticles
A study describes the use of phosphine-free perfluoro-tagged palladium nanoparticles in the Heck reaction of aryl iodides with allylic alcohols in water. This method has been applied to the synthesis of important fine chemicals and demonstrates the recyclability of the palladium catalysts in the process (Boffi et al., 2011).
Propriétés
IUPAC Name |
4-butyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-7-5-8(9)10-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPRNDJHASWDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508489 | |
| Record name | 4-Butyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyldihydrofuran-2(3H)-one | |
CAS RN |
22530-99-0 | |
| Record name | 4-Butyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,4R,5S,6S)-4-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1253300.png)





![(E,2S,4R,8S)-8-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2R,5R,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1253309.png)




![Pyrido[1,2-b]indazole](/img/structure/B1253319.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8R,10S,12R,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253320.png)